1-[2-(1-Cyclohexylbenzimidazol-2-ylthio)ethyl]-3-methyl-3-hydrobenzimidazole-2-thione
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Overview
Description
1-[2-(1-Cyclohexylbenzimidazol-2-ylthio)ethyl]-3-methyl-3-hydrobenzimidazole-2-thione is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole rings connected by a thioether linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Cyclohexylbenzimidazol-2-ylthio)ethyl]-3-methyl-3-hydrobenzimidazole-2-thione typically involves multiple steps. One common method starts with the preparation of the benzimidazole core through the condensation of o-phenylenediamine with formic acid or other aldehydes. The cyclohexyl group is introduced via alkylation reactions, and the thioether linkage is formed through nucleophilic substitution reactions involving thiols and alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as zinc chloride or other Lewis acids may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1-Cyclohexylbenzimidazol-2-ylthio)ethyl]-3-methyl-3-hydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole rings can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-(1-Cyclohexylbenzimidazol-2-ylthio)ethyl]-3-methyl-3-hydrobenzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(1-Cyclohexylbenzimidazol-2-ylthio)ethyl]-3-methyl-3-hydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The benzimidazole rings are known to interact with DNA and proteins, potentially disrupting cellular processes. The thioether linkage may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Albendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness: 1-[2-(1-Cyclohexylbenzimidazol-2-ylthio)ethyl]-3-methyl-3-hydrobenzimidazole-2-thione is unique due to its dual benzimidazole rings and thioether linkage, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H26N4S2 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylethyl]-3-methylbenzimidazole-2-thione |
InChI |
InChI=1S/C23H26N4S2/c1-25-20-13-7-8-14-21(20)26(23(25)28)15-16-29-22-24-18-11-5-6-12-19(18)27(22)17-9-3-2-4-10-17/h5-8,11-14,17H,2-4,9-10,15-16H2,1H3 |
InChI Key |
BTVVOJSQMQLFFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3C5CCCCC5 |
Origin of Product |
United States |
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